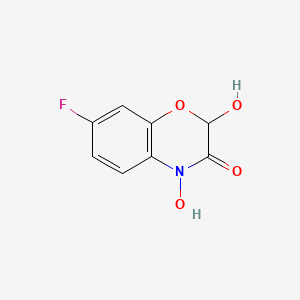
7-Fluoro-2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound belonging to the benzoxazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated aromatic compounds and hydroxylated benzoxazinones.
Reaction Conditions: The reaction conditions may include specific temperatures, solvents, and catalysts to facilitate the formation of the desired compound.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one: Lacks the fluorine atom, which may affect its biological activity and chemical properties.
7-Chloro-2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.
7-Bromo-2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one: Similar structure with a bromine atom, which may influence its behavior in chemical reactions.
Uniqueness
The presence of the fluorine atom in 7-Fluoro-2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one imparts unique properties, such as increased stability, altered reactivity, and potential for specific biological interactions.
Properties
CAS No. |
131761-60-9 |
|---|---|
Molecular Formula |
C8H6FNO4 |
Molecular Weight |
199.14 g/mol |
IUPAC Name |
7-fluoro-2,4-dihydroxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C8H6FNO4/c9-4-1-2-5-6(3-4)14-8(12)7(11)10(5)13/h1-3,8,12-13H |
InChI Key |
GKZPJUWMLCJWHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(C(=O)N2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















